molecular formula C7H4ClO4P B024072 ANHYDRO-(O-CARBOXYPHENYL)PHOSPHOROCHLORIDATE CAS No. 5381-98-6

ANHYDRO-(O-CARBOXYPHENYL)PHOSPHOROCHLORIDATE

Cat. No.: B024072
CAS No.: 5381-98-6
M. Wt: 218.53 g/mol
InChI Key: UVJIYKJXYWOZRA-UHFFFAOYSA-N
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Description

2-Chloro-2H,4H-1,3,2lambda~5~-benzodioxaphosphinine-2,4-dione is a chemical compound with the molecular formula C7H4ClO4P and a molecular weight of 218.53 g/mol . This compound is known for its unique structure, which includes a phosphorus atom bonded to a benzodioxaphosphinine ring system. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2H,4H-1,3,2lambda~5~-benzodioxaphosphinine-2,4-dione typically involves the reaction of a suitable phosphorus-containing precursor with a chlorinating agent. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-2H,4H-1,3,2lambda~5~-benzodioxaphosphinine-2,4-dione may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2H,4H-1,3,2lambda~5~-benzodioxaphosphinine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted benzodioxaphosphinine derivatives.

Scientific Research Applications

2-Chloro-2H,4H-1,3,2lambda~5~-benzodioxaphosphinine-2,4-dione is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-2H,4H-1,3,2lambda~5~-benzodioxaphosphinine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1,3,2lambda~5~-benzodioxaphosphinine-2,4-dione: Similar structure but lacks the 4H substituent.

    2-Bromo-2H,4H-1,3,2lambda~5~-benzodioxaphosphinine-2,4-dione: Similar structure with a bromine atom instead of chlorine.

    2-Iodo-2H,4H-1,3,2lambda~5~-benzodioxaphosphinine-2,4-dione: Similar structure with an iodine atom instead of chlorine.

Uniqueness

2-Chloro-2H,4H-1,3,2lambda~5~-benzodioxaphosphinine-2,4-dione is unique due to its specific combination of a chlorine atom and the benzodioxaphosphinine ring system. This unique structure imparts distinct chemical properties, making it valuable for various research applications .

Properties

IUPAC Name

2-chloro-2-oxo-1,3,2λ5-benzodioxaphosphinin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClO4P/c8-13(10)11-6-4-2-1-3-5(6)7(9)12-13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJIYKJXYWOZRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OP(=O)(O2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30286552
Record name 2-Chloro-2H,4H-1,3,2lambda~5~-benzodioxaphosphinine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30286552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5381-98-6
Record name NSC46474
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46474
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-2H,4H-1,3,2lambda~5~-benzodioxaphosphinine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30286552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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